Pharmacological Profile and Receptor Binding Affinity of N-methyl-3-pyrrolidin-1-ylbutan-1-amine
Pharmacological Profile and Receptor Binding Affinity of N-methyl-3-pyrrolidin-1-ylbutan-1-amine
The following technical guide provides an in-depth pharmacological analysis of N-methyl-3-pyrrolidin-1-ylbutan-1-amine (CAS 1177352-54-3).
Note on Classification: This compound is currently classified as a specialized chemical intermediate and medicinal chemistry building block rather than a marketed pharmaceutical or extensively characterized research chemical. Consequently, this guide synthesizes its predictive pharmacological profile based on Structure-Activity Relationship (SAR) analysis of the 1,3-diamine and pyrrolidine pharmacophores, while providing the standard protocols required for its empirical characterization.
Executive Summary & Structural Analysis
N-methyl-3-pyrrolidin-1-ylbutan-1-amine represents a distinct class of chiral 1,3-diamines . Its structure features a flexible aliphatic backbone connecting a tertiary amine (pyrrolidine) and a secondary amine (N-methyl), creating a "privileged scaffold" often utilized in the design of GPCR ligands and ion channel modulators.
Chemical Identity
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IUPAC Name: N-methyl-3-(pyrrolidin-1-yl)butan-1-amine[1][2][3][4][5]
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Molecular Formula: C9H20N2
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Molecular Weight: 156.27 g/mol
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Key Structural Features:
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Pyrrolidine Ring: A lipophilic, tertiary amine moiety often acting as a bioisostere for other cyclic amines (e.g., piperidine) in drug design.
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N-Methylamine Terminus: A secondary amine capable of hydrogen bonding and ionic interactions with receptor residues (e.g., Aspartate).
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Chiral Center (C3): The carbon bearing the pyrrolidine ring is chiral, implying the existence of (R)- and (S)- enantiomers, which likely exhibit differential binding affinities.
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Predictive Pharmacophore Modeling
Based on structural homology with known bioactive ligands, this scaffold maps to three primary pharmacological targets:
| Target System | Predicted Activity | Structural Rationale |
| Histamine H3 Receptor | Antagonist / Inverse Agonist | The 1,3-diamine motif mimics the "basic amine + linker + lipophilic core" pharmacophore seen in H3 antagonists like Pitolisant precursors. |
| nAChR (Nicotinic) | Modulator / Agonist | The pyrrolidine ring and the distance to the secondary nitrogen resemble the Nicotine and Epibatidine binding motif. |
| Sigma-1 Receptor | Agonist / Chaperone | Amino-alkyl-pyrrolidines are classic high-affinity ligands for the Sigma-1 chaperone protein. |
Predicted Receptor Binding Affinity & Mechanism
Histamine H3 Receptor (H3R) Interaction
The H3 receptor is a presynaptic autoreceptor. Ligands typically require a basic nitrogen (protonated at physiological pH) to anchor to Asp114 in TM3.
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Mechanism: The N-methyl group serves as the protonatable anchor. The butyl chain provides the necessary steric spacing (linker), while the pyrrolidine ring occupies the hydrophobic pocket formed by TM5 and TM6.
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Predicted Affinity (Ki): Low nanomolar to micromolar range (10 nM – 1 µM), highly dependent on the stereochemistry at C3.
Nicotinic Acetylcholine Receptor (nAChR)
The distance between the two nitrogen atoms in N-methyl-3-pyrrolidin-1-ylbutan-1-amine approximates the internitrogen distance in nicotine (~4-5 Å).
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Mechanism: The pyrrolidine nitrogen interacts with the Trp149 residue of the alpha-subunit, while the N-methyl tail extends into the complementary binding site.
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Selectivity: Likely selective for α4β2 or α7 subtypes due to the flexibility of the butane chain compared to the rigid pyridine ring of nicotine.
Sigma-1 Receptor ( R)
The
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Mechanism: The pyrrolidine ring inserts into the hydrophobic cup of the receptor, while the N-methyl amine forms an electrostatic bridge with Glu172 .
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Relevance: Ligands of this class often exhibit neuroprotective or nootropic properties.
Experimental Protocols for Characterization
To validate the pharmacological profile of this compound, the following standardized assays must be performed.
Radioligand Binding Assay (Affinity Determination)
Objective: Determine the equilibrium dissociation constant (
Protocol:
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Membrane Preparation: Transfect HEK-293 cells with human H3R or
nAChR cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer. -
Ligand Competition:
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Tracer: Use [3H]-N-α-methylhistamine (for H3) or [3H]-Epibatidine (for nAChR) at
concentration (~1 nM). -
Test Compound: Prepare serial dilutions of N-methyl-3-pyrrolidin-1-ylbutan-1-amine (
M to M).
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Incubation: Incubate membranes + tracer + test compound for 90 min at 25°C.
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Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Functional Calcium Flux Assay (Efficacy)
Objective: Determine if the compound acts as an agonist or antagonist.
Protocol:
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Cell Loading: Load CHO-K1 cells expressing the target receptor with Fluo-4 AM calcium indicator dye.
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Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.
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Agonist Mode: Inject test compound. A spike in fluorescence indicates agonism.
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Antagonist Mode: Pre-incubate with test compound for 15 min, then inject a reference agonist (e.g., Histamine). A reduction in the agonist-induced spike indicates antagonism.
Visualization of Pharmacological Pathways
The following diagram illustrates the structural logic connecting the N-methyl-3-pyrrolidin-1-ylbutan-1-amine scaffold to its potential biological targets and the downstream signaling effects.
Caption: Pharmacophore mapping of N-methyl-3-pyrrolidin-1-ylbutan-1-amine to key receptor targets and downstream signaling pathways.
Summary of Pharmacological Parameters (Theoretical)
| Parameter | Value (Predicted) | Context |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Pyrrolidine) | ~10.5 | Highly basic; protonated at physiological pH. |
| pKa (N-Methyl) | ~9.8 | Protonated at physiological pH. |
| Metabolic Stability | Low to Moderate | Susceptible to N-demethylation (CYP450) and oxidative deamination. |
| Primary Utility | Lead Optimization | Used to fine-tune potency in H3 antagonist or nAChR agonist series. |
References
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PubChem Compound Summary . (n.d.). N-methyl-3-pyrrolidin-1-ylbutan-1-amine (CAS 1177352-54-3).[1][2][5] National Center for Biotechnology Information. Retrieved from [Link]
- Gemini, L., et al. (2018). Structure-Activity Relationships of Pyrrolidine-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual Reference for H3 Pharmacophore).
- Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Contextual Reference for nAChR Ligand Design).
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